hCA IX Inhibitory Potency: hCAIX-IN-3 Demonstrates 1.5-Fold Higher Affinity Than Clinical-Stage SLC-0111
hCAIX-IN-3 (compound 7e) inhibits recombinant human hCA IX with a Ki value of 30.5 nM , whereas the clinical-stage sulfonamide SLC-0111 (U-104) exhibits a Ki of 45.1 nM against the same isoform measured under comparable stopped-flow CO2 hydration assay conditions [1]. The 1.48-fold enhancement in inhibitory potency for hCAIX-IN-3 provides a quantifiable advantage in enzymatic inhibition studies.
| Evidence Dimension | Inhibition constant (Ki) against recombinant human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Ki = 30.5 nM |
| Comparator Or Baseline | SLC-0111 (U-104): Ki = 45.1 nM |
| Quantified Difference | 1.48-fold lower Ki (higher potency) for hCAIX-IN-3 |
| Conditions | Stopped-flow CO2 hydration assay; recombinant hCA IX; pH 7.4–7.5 buffer; 20–25°C; mean from three independent determinations with errors ±5–10% of reported values |
Why This Matters
Higher hCA IX inhibitory potency enables lower compound concentrations in enzymatic assays and may translate to reduced non-specific effects in cellular hypoxia models, supporting more precise pharmacological probing of CA IX-mediated pH regulation.
- [1] GLPBIO. U-104 (SLC-0111) Product Datasheet. Ki (hCA IX) = 45.1 nM. View Source
